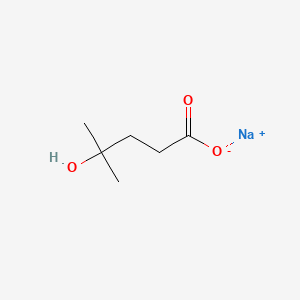
UMB-68钠
科学研究应用
UMB 68具有多种科学研究应用:
作用机制
UMB 68通过选择性结合γ-羟基丁酸受体发挥作用。这种结合抑制了这些受体的活性,这些受体参与了各种神经过程。 该化合物与γ-氨基丁酸A型受体或γ-氨基丁酸B型受体的相互作用不显著,使其成为研究γ-羟基丁酸受体功能的特定工具 .
生化分析
Biochemical Properties
UMB-68 sodium plays a crucial role in biochemical reactions by selectively binding to GHB receptors. It displaces [3H]NCS-382 with an IC50 of 38 nM in rat cerebrocortical membranes . This compound does not exhibit significant affinity for GABAB receptors and cannot be metabolized into GABA-active compounds . The interaction of UMB-68 sodium with GHB receptors is highly specific, making it a valuable tool for studying GHB receptor functions and related biochemical pathways.
Cellular Effects
UMB-68 sodium influences various cellular processes by interacting with GHB receptors. In vitro studies have shown that UMB-68 sodium inhibits [3H]NCS-382 binding to rat cerebrocortical membranes, indicating its role in modulating neuronal signaling . This compound does not affect GABA(A) or GABA(B) receptors, highlighting its specificity for GHB receptors . The cellular effects of UMB-68 sodium include alterations in cell signaling pathways, gene expression, and cellular metabolism, primarily through its interaction with GHB receptors.
Molecular Mechanism
The molecular mechanism of UMB-68 sodium involves its selective binding to GHB receptors. This binding displaces [3H]NCS-382 with high affinity, resulting in the modulation of GHB receptor activity . UMB-68 sodium does not interact significantly with GABA receptors, ensuring its specificity for GHB receptors . The compound’s inability to be metabolized into GABA-active compounds further emphasizes its selective action on GHB receptors . This selective binding leads to changes in gene expression and enzyme activity, contributing to its overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of UMB-68 sodium have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that UMB-68 sodium remains stable under recommended storage conditions, but its stability in solution may vary . Long-term exposure to UMB-68 sodium in in vitro and in vivo studies has demonstrated consistent effects on GHB receptor activity, with no significant degradation observed .
Dosage Effects in Animal Models
The effects of UMB-68 sodium vary with different dosages in animal models. In vivo studies using adult male Sprague-Dawley rats have shown that UMB-68 sodium decreases lever pressing behavior at doses ranging from 320 to 1778 mg/kg . Higher doses of UMB-68 sodium result in more pronounced effects, including the elimination of lever pressing behavior at the highest dose tested (1778 mg/kg) . These findings indicate a dose-dependent response to UMB-68 sodium, with potential toxic or adverse effects at high doses.
Metabolic Pathways
UMB-68 sodium is involved in specific metabolic pathways related to GHB receptor activity. The compound displaces [3H]NCS-382 with high affinity, indicating its role in modulating GHB receptor-mediated signaling pathways . UMB-68 sodium does not interact significantly with GABA receptors, ensuring its specificity for GHB receptors . This selective interaction influences metabolic flux and metabolite levels associated with GHB receptor activity.
Transport and Distribution
UMB-68 sodium is transported and distributed within cells and tissues through specific mechanisms. The compound’s selective binding to GHB receptors facilitates its localization to neuronal tissues, where it exerts its effects . UMB-68 sodium does not interact significantly with GABA receptors, ensuring its targeted distribution to GHB receptor-rich areas . This selective transport and distribution contribute to its overall efficacy and specificity in modulating GHB receptor activity.
Subcellular Localization
The subcellular localization of UMB-68 sodium is primarily associated with GHB receptors in neuronal tissues. The compound’s selective binding to GHB receptors directs it to specific compartments within neurons, where it modulates receptor activity . UMB-68 sodium does not interact significantly with GABA receptors, ensuring its targeted localization to GHB receptor-rich areas . This selective subcellular localization is critical for its function and efficacy in modulating GHB receptor activity.
准备方法
合成路线和反应条件
UMB 68可以通过γ-羟基丁酸与氢氧化钠反应合成。 反应通常包括将γ-羟基丁酸溶解在水中,然后加入氢氧化钠以形成钠盐 。反应在室温下进行,产物通过蒸发溶剂分离。
工业生产方法
UMB 68的工业生产遵循类似的合成路线,但规模更大。该工艺涉及使用工业级试剂和设备,以确保高产率和纯度。 反应条件经过优化,以最大限度地减少杂质并最大限度地提高生产过程的效率 。
化学反应分析
反应类型
UMB 68会发生几种类型的化学反应,包括:
氧化: UMB 68可以被氧化形成相应的酮或羧酸。
还原: UMB 68的还原会导致醇的形成。
常见试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用诸如氢化铝锂或硼氢化钠之类的还原剂。
主要产物
氧化: 酮或羧酸的形成。
还原: 醇的形成。
取代: 形成具有各种官能团的取代衍生物.
相似化合物的比较
类似化合物
γ-羟基丁酸: 一种天然存在的神经递质,也是γ-氨基丁酸的前体。
羟基丁酸钠: γ-羟基丁酸的药物形式,用于治疗嗜睡症.
独特性
UMB 68的独特之处在于它选择性地结合γ-羟基丁酸受体,而与γ-氨基丁酸A型受体或γ-氨基丁酸B型受体的相互作用不显著。 这种特异性使其成为神经科学和药理学研究中的宝贵工具 .
属性
IUPAC Name |
sodium;4-hydroxy-4-methylpentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3.Na/c1-6(2,9)4-3-5(7)8;/h9H,3-4H2,1-2H3,(H,7,8);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKKDHFJDHVHVLY-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC(=O)[O-])O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




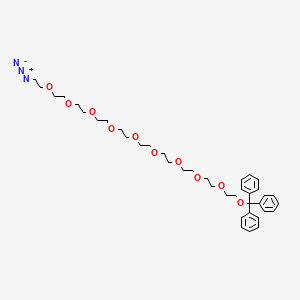
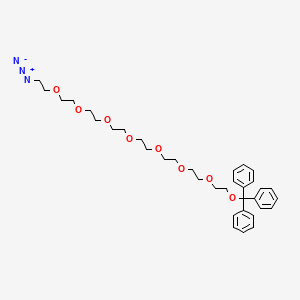
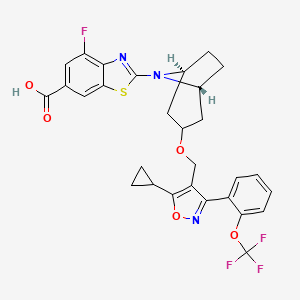
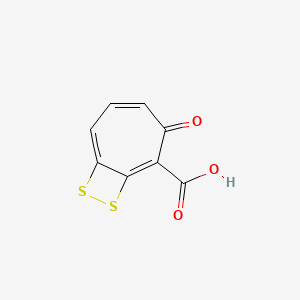


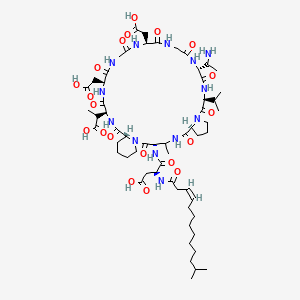
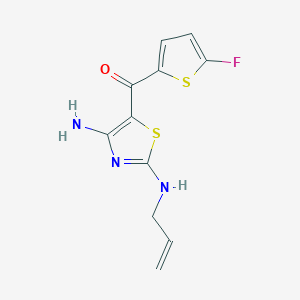
![(2S)-3-[4-(4-cyanophenyl)phenyl]-2-[[(3S,8S)-3-[4-[(3,4-dichlorophenyl)methoxy]phenyl]-1-methyl-2-oxo-7-[(1S)-1-phenylpropyl]-8,9-dihydro-6H-pyrido[4,3-g][1,4]benzoxazine-8-carbonyl]amino]propanoic acid](/img/structure/B611501.png)
![2-[4-(3-methylpyrazin-2-yl)phenyl]-N-[(1R)-1-[5-(2,2,2-trifluoroethoxy)pyridin-2-yl]ethyl]acetamide](/img/structure/B611504.png)
